molecular formula C27H28N4O5S B11619688 N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide

Cat. No.: B11619688
M. Wt: 520.6 g/mol
InChI Key: HTIPZSGCVWYEQB-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a sulfonamide group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The resulting intermediate is then reacted with 4-methylphenyl and 4-methoxybenzenesulfonyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding interactions and molecular targets are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H28N4O5S

Molecular Weight

520.6 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide

InChI

InChI=1S/C27H28N4O5S/c1-19-10-12-21(13-11-19)30(37(34,35)24-16-14-23(36-4)15-17-24)18-25(32)28-26-20(2)29(3)31(27(26)33)22-8-6-5-7-9-22/h5-17H,18H2,1-4H3,(H,28,32)

InChI Key

HTIPZSGCVWYEQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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